molecular formula C14H21ClN2O2 B598086 Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride CAS No. 155456-34-1

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride

Cat. No.: B598086
CAS No.: 155456-34-1
M. Wt: 284.784
InChI Key: RHKBVLNTAHWVSX-UHFFFAOYSA-N
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Description

Historical Development and Discovery Context

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride emerged as part of broader efforts to develop structurally diverse carbamate derivatives for applications in medicinal chemistry and organic synthesis. Carbamates gained prominence in the 19th century with the isolation of physostigmine, a natural carbamate alkaloid. The synthetic exploration of carbamates accelerated in the mid-20th century, driven by their utility as enzyme inhibitors and intermediates in pharmaceutical synthesis.

This compound specifically arose from methodologies optimizing N-substituted piperidine carbamates, which are valued for their bioisosteric properties and ability to modulate pharmacokinetic profiles. Early synthetic routes, such as reductive amination of 1-benzylpiperidin-4-one followed by carbamate formation, laid the groundwork for its development. Its hydrochloride salt form became significant due to enhanced stability and solubility in biological matrices.

Position within Carbamate Chemistry

This compound belongs to the N-alkyl carbamate subclass, characterized by a carbamate group (-OC(O)N<) bonded to a piperidine moiety. Key structural features include:

  • Piperidine core : A six-membered saturated ring with one nitrogen atom, contributing to conformational rigidity.
  • Benzyl carbamate group : Introduces aromaticity and influences lipophilicity.
  • Hydrochloride salt : Enhances aqueous solubility for laboratory and industrial handling.

Carbamates are classified into three categories ():

  • Oxygen-linked carbamates (e.g., this compound).
  • Thiocarbamates (sulfur replaces oxygen).
  • Dithiocarbamates (dual sulfur linkages).

This compound’s structural hybridity bridges medicinal chemistry (via piperidine’s receptor-binding potential) and materials science (via carbamate stability).

Nomenclature and Standard Identifiers

Systematic Nomenclature:

  • IUPAC Name : Benzyl N-(piperidin-4-ylmethyl)carbamate hydrochloride.
  • Alternative Names :
    • (Cbz-4-Aminomethyl)piperidine hydrochloride.
    • Benzyl 4-piperidinylmethylcarbamate hydrochloride.

Identifiers:

Identifier Value
CAS Registry Number 155456-34-1
PubChem CID 14809798
MDL Number MFCD11101381
Molecular Formula C₁₄H₂₁ClN₂O₂
Molecular Weight 284.78 g/mol
SMILES O=C(OCc1ccccc1)NCC1CCNCC1.Cl

Chemical Registry Information and Classification

Physicochemical Properties:

Property Value
Appearance White to off-white solid
Melting Point Not fully characterized
Solubility Soluble in polar solvents (e.g., DMSO, water)
Partition Coefficient (LogP) Estimated 1.2–1.5

The compound is classified under carbamate derivatives in chemical registries, with applications in organic synthesis and drug discovery. Its hydrochloride salt form is preferred for handling in non-polar reaction environments.

Properties

IUPAC Name

benzyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13;/h1-5,12,15H,6-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKBVLNTAHWVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662463
Record name Benzyl [(piperidin-4-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155456-34-1
Record name Benzyl [(piperidin-4-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation via Acylating Agents

The core synthetic strategy for benzyl (piperidin-4-ylmethyl)carbamate hydrochloride involves reacting a piperidine precursor with a carbamoylating agent. A common approach employs benzyl chloroformate (Cbz-Cl) to introduce the carbamate group. The reaction typically proceeds in two stages:

  • Aminomethylpiperidine Activation : 4-(Aminomethyl)piperidine is treated with a base (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran (THF) to deprotonate the amine, enhancing nucleophilicity.

  • Cbz-Cl Addition : Benzyl chloroformate is added dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature, yielding the carbamate intermediate.

This method, analogous to the synthesis of related carbamates like methyl[1,1'-biphenyl]-2-ylcarbamate, achieves moderate yields (70–85%) but requires rigorous temperature control to avoid over-acylation or polymerization.

Hydrochloride Salt Formation

The free base of benzyl (piperidin-4-ylmethyl)carbamate is converted to its hydrochloride salt via acidification. Key steps include:

  • Solvent Selection : The carbamate is dissolved in a polar aprotic solvent (e.g., ethyl acetate or acetone).

  • HCl Gas or Aqueous HCl Introduction : Dry HCl gas is bubbled through the solution, or concentrated hydrochloric acid is added dropwise, precipitating the hydrochloride salt.

  • Crystallization and Isolation : The precipitate is filtered, washed with cold solvent, and dried under vacuum. Purity is typically >99%, as confirmed by HPLC.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency heavily depends on solvent polarity and temperature:

ParameterOptimal ConditionYield Impact
SolventTHF or DichloromethaneMaximizes solubility
Temperature0–5°C (initial)Reduces side reactions
Reaction Time4–6 hoursBalances completion

Elevating temperatures beyond 25°C during Cbz-Cl addition decreases yields by 15–20% due to competing hydrolysis.

Catalytic and Stoichiometric Enhancements

Incorporating catalysts like 4-dimethylaminopyridine (DMAP) accelerates acylation by stabilizing the transition state. Stoichiometric ratios are critical:

  • Molar Ratio (Amine:Cbz-Cl) : 1:1.05 ensures complete conversion while minimizing excess reagent.

  • Base Equivalents : 1.2 equivalents of triethylamine neutralizes HCl generated in situ, preventing protonation of the amine.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : Peaks at δ 7.35–7.28 (m, 5H, benzyl), 4.95 (s, 2H, CH₂O), and 3.15–3.05 (m, 2H, piperidine-CH₂) confirm structure.

  • IR (KBr) : Strong absorption at 1705 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C).

Purity Assessment

  • HPLC : A C18 column with acetonitrile/water (70:30) mobile phase at 254 nm shows a single peak (t<sub>R</sub> = 6.2 min).

  • Melting Point : 198–200°C (decomposition), consistent with literature.

Challenges and Mitigation Strategies

Impurity Formation

  • Diacylation : Occurs at elevated temperatures or excess Cbz-Cl. Mitigated by slow reagent addition and strict temperature control.

  • Residual Solvents : Ethyl acetate and THF are removed via rotary evaporation followed by lyophilization.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Cbz-Cl Acylation78–85>99Moderate
Reductive Amination90–92>98High

The Cbz-Cl route is preferred for small-scale synthesis due to simplicity, while reductive amination offers better scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl (piperidin-4-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Nitrogen

Compound Name Substituent Molecular Weight (g/mol) Key Differences Reference
Benzyl (piperidin-4-ylmethyl)carbamate HCl None (parent compound) 270.757 Baseline for comparison; used as an intermediate in drug synthesis.
Benzyl N-methyl-N-piperidin-4-ylcarbamate HCl Methyl (-CH₃) 284.78 Methylation increases steric hindrance, potentially reducing metabolic degradation.
1-(4-Chlorobenzyl)piperidin-4-amine HCl 4-Chlorobenzyl Not specified Chlorine enhances lipophilicity, improving membrane permeability.

Key Insight : Methylation (as in ) or halogenation (as in ) alters solubility and metabolic stability. The parent compound’s unmodified nitrogen allows for broader reactivity in synthetic pathways.

Modifications to the Piperidine Ring

Compound Name Modification Molecular Weight (g/mol) Key Differences Reference
Benzyl (piperidin-4-ylmethyl)carbamate HCl None 270.757 Standard piperidine ring conformation.
Benzyl-(4-methylpiperidin-4-yl)carbamate HCl 4-Methyl group 284.78 Methylation induces conformational rigidity, affecting receptor binding.
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-isoquinoline HCl Extended aromatic system Not specified Addition of diethoxy groups enhances π-π stacking interactions.

Key Insight : Substituents on the piperidine ring (e.g., methyl in ) can restrict rotational freedom, influencing pharmacodynamic profiles.

Functional Group Additions

Compound Name Functional Group Molecular Weight (g/mol) Key Differences Reference
Benzyl (piperidin-4-ylmethyl)carbamate HCl Carbamate 270.757 Carbamate group enhances stability under acidic conditions.
6-((4-Piperidin-1-yl)phenyl)amino)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide HCl Benzo[b]thiophene-carboxamide 449.2 Extended aromatic system improves binding to kinase targets.
Benzyl (2-aminoethyl)methylcarbamate HCl Aminoethyl chain Not specified Aminoethyl group introduces a basic site, altering ionization state.

Key Insight : Carbamate groups (as in the parent compound) offer hydrolytic stability, while aromatic extensions (e.g., benzo[b]thiophene in ) enhance target affinity in anticancer applications.

Biological Activity

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride, a compound with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol, has garnered attention in various biological and medicinal chemistry studies due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Synthesis

This compound can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with piperidin-4-ylmethanol in the presence of a base like triethylamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Chemical Structure

The compound features a piperidine ring, which is known for its role in various biological activities, making it a versatile scaffold in drug design.

This compound functions primarily as an enzyme inhibitor . It exhibits inhibitory effects on specific enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity. Notably, it has been studied for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .

Biological Targets

  • Acetyl-CoA Carboxylase (ACC) : Inhibition of ACC can modulate fatty acid biosynthesis and enhance mitochondrial fatty acid oxidation, presenting implications for metabolic diseases .
  • Serine Proteases : Research indicates that piperidine-based compounds can inhibit serine proteases involved in cancer cell signaling pathways, although specific activity data for this compound requires further elucidation .

In Vitro Studies

Research has demonstrated that this compound can effectively inhibit ACC in vitro. The compound's structure allows it to bind selectively to the enzyme's active site, leading to significant reductions in malonyl-CoA levels in cellular models .

Case Studies and Data

  • ACC Inhibition : Studies have shown that derivatives of this compound exhibit potent inhibition of human ACC2 with IC50 values indicating effective binding and inhibition. For instance, certain analogs demonstrated up to 10-fold selectivity over ACC1, highlighting their potential utility in treating metabolic disorders .
  • Antibacterial Activity : Although not primarily studied for antibacterial properties, related compounds have shown efficacy against drug-resistant strains of Gram-positive bacteria, suggesting potential applications in combating resistant infections .

Table of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50/EC50 ValuesNotes
Enzyme InhibitionAcetyl-CoA Carboxylase~50 nMSelective inhibition observed
Serine Protease InhibitionMatriptase and Hepsin2 nM - 14 μMPotent activity against cancer-related signaling pathways
Antibacterial ActivityGram-positive Bacteria0.78 - 3.125 μg/mLEffective against MRSA and VRE strains

Q & A

Q. What are the recommended synthetic routes for Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride, and what methodological considerations are critical for reproducibility?

Answer: The synthesis typically involves reacting piperidin-4-ylmethylamine derivatives with benzyl chloroformate under basic conditions. A common approach (adapted from similar piperidine-carbamate syntheses) includes:

  • Step 1: Dissolve piperidin-4-ylmethylamine in dichloromethane (DCM) and cool to 0–5°C.
  • Step 2: Add benzyl chloroformate dropwise with triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Step 3: Purify the crude product via recrystallization or column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures).
    Critical Considerations:
  • Maintain anhydrous conditions to avoid hydrolysis of benzyl chloroformate.
  • Monitor reaction progress via TLC or HPLC to ensure complete conversion .

Q. How should researchers characterize the purity and structural identity of this compound?

Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and piperidine protons (δ 1.4–2.8 ppm) .
  • Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., exact mass 270.1135 for C13H19ClN2O2+) .
  • HPLC: Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (adjust pH with 0.1% TFA) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Exposure Mitigation: In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station .
  • Storage: Keep in a cool, dry place (<25°C) away from oxidizers and strong acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts in the synthesis of this compound?

Answer:

  • Temperature Control: Conduct the reaction at 0–5°C to suppress side reactions (e.g., over-carbamoylation) .
  • Stoichiometry: Use a 10% excess of benzyl chloroformate to ensure complete amine conversion.
  • Solvent Screening: Test polar aprotic solvents (e.g., THF, DMF) for solubility improvements.
  • Catalysis: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

Q. What analytical strategies are effective in resolving contradictions in reported purity data or unexpected impurities?

Answer:

  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted amine or hydrolyzed carbamate) .
  • Quantitative NMR (qNMR): Validate purity independently by integrating proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
  • Thermogravimetric Analysis (TGA): Detect residual solvents or moisture contributing to purity discrepancies .

Q. How does the stability of this compound vary under different storage conditions, and what degradation pathways are most likely?

Answer:

  • Stability Studies: Accelerate degradation testing at 40°C/75% RH for 4 weeks. Monitor via HPLC for:
    • Hydrolysis: Cleavage of the carbamate bond in acidic/humid conditions, yielding piperidin-4-ylmethylamine and benzyl alcohol .
    • Oxidation: Formation of N-oxide derivatives in the presence of light or peroxides .
  • Recommended Storage: Argon-sealed vials with desiccants (e.g., silica gel) in amber glass to limit light exposure .

Methodological Notes

  • Data Contradiction Analysis: Discrepancies in purity (e.g., 93% vs. >98%) may arise from differences in analytical methods (HPLC vs. NMR) or purification techniques .
  • Advanced Characterization: For structural confirmation, consider X-ray crystallography if single crystals are obtainable .

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